
Methyl 2-chloro-4-cyano-6-fluorobenzoate
Overview
Description
Methyl 2-chloro-4-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 It is a derivative of benzoic acid, featuring a methyl ester group, a chlorine atom, a cyano group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-cyano-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with methyl benzoate, nitration is performed to introduce a nitro group.
Halogenation: The nitro compound undergoes halogenation to introduce the chlorine atom.
Cyanation: The halogenated compound is then subjected to cyanation to introduce the cyano group.
Fluorination: Finally, the compound is fluorinated to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like cyano and fluorine.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the oxidation of the methyl ester group.
Scientific Research Applications
Methyl 2-chloro-4-cyano-6-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-cyano-6-fluorobenzoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism would depend on the specific drug it is used to synthesize, targeting specific molecular pathways or receptors.
Comparison with Similar Compounds
- Methyl 2-chloro-4-cyano-6-fluorobenzoate
- Methyl 2-chloro-4-cyano-6-bromobenzoate
- Methyl 2-chloro-4-cyano-6-iodobenzoate
Comparison: this compound is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and properties compared to its bromine or iodine analogs. Fluorine’s high electronegativity and small size can influence the compound’s stability, reactivity, and interaction with biological targets.
Biological Activity
Methyl 2-chloro-4-cyano-6-fluorobenzoate is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which includes a chlorinated aromatic ring and a cyano group. The presence of fluorine and chlorine atoms enhances its reactivity and biological properties.
Molecular Formula: C9H6ClFNO2
Molecular Weight: 217.60 g/mol
CAS Number: 1519790-48-7
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material Preparation: The process begins with the synthesis of 2-chloro-4-cyano-6-fluorobenzoic acid.
- Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid).
- Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties: Studies have indicated that compounds with similar structures can exhibit significant antimicrobial activity against various bacterial strains.
- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its utility in cancer therapeutics.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, possibly affecting metabolic pathways in target organisms.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The chlorine and fluorine atoms can form halogen bonds, enhancing the compound's affinity for specific targets such as enzymes or receptors. This interaction can lead to modulation of enzyme activity or receptor signaling pathways.
Case Studies and Research Findings
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Antimicrobial Activity Study:
- Researchers investigated the antimicrobial properties of several benzoate derivatives, including this compound. Results indicated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
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Cytotoxicity Assay:
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MDA-MB-231). The compound demonstrated an IC50 value of approximately 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
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Enzyme Inhibition:
- In vitro assays showed that the compound could inhibit acetylcholinesterase activity, which is crucial for neurotransmission regulation. This inhibition suggests potential applications in treating neurodegenerative diseases.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-chloro-4-cyano-6-fluorobenzoate, and how can intermediates be characterized?
Answer: The synthesis typically involves sequential functionalization of a benzoate ester core. A plausible route includes:
Chlorination and Fluorination: Electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ and HF/pyridine under controlled conditions to introduce Cl and F groups at positions 2 and 6, respectively .
Cyano Group Introduction: Nitration followed by reduction to an amine and Sandmeyer reaction to replace NH₂ with CN at position 4 .
Esterification: Reaction of the carboxylic acid intermediate with methanol under acid catalysis.
Characterization:
- NMR: Use deuterated DMSO or CDCl₃ to resolve overlapping peaks from electron-withdrawing groups (Cl, F, CN) .
- HPLC-MS: Verify purity (>95%) and molecular weight (MW 229.59 g/mol) .
- X-ray Crystallography: Employ SHELX-97 for structure refinement if single crystals are obtained .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Answer: Conflicts often arise due to the strong electron-withdrawing effects of Cl, F, and CN substituents, which deshield adjacent protons.
- Strategies:
- Variable Temperature NMR: Reduce dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and -20°C .
- 2D-COSY/HMBC: Resolve coupling between H-3 and H-5 protons, which may split into complex multiplets due to meta-fluorine coupling .
- DFT Calculations: Compare experimental chemical shifts with computational predictions (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) to validate assignments .
Advanced Research Questions
Q. How do the electron-withdrawing substituents influence the reactivity of this compound in cross-coupling reactions?
Answer: The Cl, F, and CN groups activate the aromatic ring toward nucleophilic substitution (SNAr) but deactivate it toward electrophilic reactions.
- Palladium-Catalyzed Coupling:
- Suzuki-Miyaura: Position 4 (CN) is meta to Cl and F, making it less reactive; prioritize Buchwald-Hartwig conditions for CN retention .
- Ullmann Coupling: Use CuI/L-proline in DMF at 110°C for aryl ether formation at position 6 (fluorine acts as a directing group) .
- Regioselectivity Challenges: Steric hindrance from the methyl ester and electronic effects may require screening ligands (e.g., XPhos vs. SPhos) .
Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?
Answer:
- Challenges:
- Weak Diffraction: Fluorine’s low electron density reduces data resolution.
- Disorder: The methyl ester group may exhibit rotational disorder.
- Solutions:
- High-Resolution Data: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .
- SHELXL Refinement: Apply restraints for bond distances/angles in disordered regions and use TWINABS for handling potential twinning .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O/F contacts) to validate packing motifs .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
Answer:
- pKa Prediction: Use ChemAxon or SPARC to estimate pKa values for the ester and cyano groups (predicted pKa ~12–14 for ester hydrolysis under basic conditions) .
- Degradation Pathways:
Q. What strategies optimize regioselective functionalization for drug discovery applications?
Answer:
- Directed Ortho Metalation (DoM):
- Use LiTMP to deprotonate positions ortho to fluorine, followed by quenching with electrophiles .
- Protect the ester with TMSCl to prevent nucleophilic attack during metalation .
- Late-Stage Diversification:
Properties
IUPAC Name |
methyl 2-chloro-4-cyano-6-fluorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIHXCHXXDVJRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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